

Application Note: Methyl Petroselaidate as a Reference Standard for Biodiesel Analysis

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Compound of Interest

Compound Name: Methyl petroselaidate

Cat. No.: B179414

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMES). The quality and composition of biodiesel are critical for engine performance and environmental impact. Therefore, accurate analysis of the FAME profile is essential. International standards, such as EN 14214 and ASTM D6751, set the quality specifications for biodiesel, while methods like EN 14103 detail the analytical procedures for determining the FAME content and profile.^{[1][2][3][4][5][6]}

Gas chromatography (GC) with flame ionization detection (FID) is the standard technique for FAME analysis.^{[4][7][8]} This method typically employs an internal standard (IS) for accurate quantification. An internal standard is a compound added to the sample in a known concentration to facilitate the quantification of other components. The ideal internal standard is a substance that is chemically similar to the analytes but not naturally present in the sample.^[8] Commonly used internal standards in biodiesel analysis include methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0).^{[7][9][10]}

This application note explores the use of **methyl petroselaidate** (Methyl trans-6-octadecenoate) as a potential reference standard for the GC analysis of FAMES in biodiesel.

Methyl Petroselaidate: A Potential Reference Standard

Methyl petroselaidate is the methyl ester of petroselaidic acid, a trans isomer of oleic acid. Its chemical formula is C₁₉H₃₆O₂, and it has a molecular weight of 296.49 g/mol .[\[11\]](#)[\[12\]](#)[\[13\]](#)

Properties of **Methyl Petroselaidate**:

Property	Value
Molecular Formula	C ₁₉ H ₃₆ O ₂
Molecular Weight	296.49 g/mol
CAS Number	14620-36-1
Melting Point	19°C
Boiling Point	164-165°C (at 2-3 Torr)
Synonyms	Methyl 6-trans-octadecenoate, Petroselaidic acid methyl ester

Data sourced from ChemicalBook and NIST Chemistry WebBook.[\[11\]](#)[\[13\]](#)

The suitability of **methyl petroselaidate** as an internal standard depends on the feedstock of the biodiesel being analyzed. Since it is a trans fatty acid methyl ester, it is not commonly found in significant amounts in non-hydrogenated vegetable oils, which are the primary feedstocks for biodiesel.[\[11\]](#) This makes it a potentially viable internal standard for biodiesel derived from sources where it is absent.

Experimental Protocol: FAME Analysis using Methyl Petroselaidate as an Internal Standard

This protocol is adapted from the EN 14103 standard for the determination of FAME content in biodiesel, with the substitution of the conventional internal standard with **methyl petroselaidate**.

3.1. Reagents and Materials

- **Methyl Petroselaidate** (Reference Standard), purity $\geq 99\%$
- Heptane or Isooctane (GC grade)
- Biodiesel Sample
- FAME calibration mix (e.g., Supelco 37 Component FAME Mix)
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- Syringes
- GC vials with caps

3.2. Equipment

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
- Capillary column suitable for FAME analysis (e.g., polar stationary phase like a wax column) [\[7\]](#)[\[14\]](#)
- Autosampler
- Analytical balance (accurate to 0.1 mg)

3.3. Preparation of Standard Solutions

3.3.1. Internal Standard Stock Solution (IS Stock)

- Accurately weigh approximately 100 mg of **methyl petroselaidate** into a 10 mL volumetric flask.
- Record the weight to the nearest 0.1 mg.
- Dissolve and dilute to the mark with heptane.

- Calculate the exact concentration in mg/mL.

3.3.2. Calibration Standards

- Prepare a series of calibration standards by adding known amounts of a commercial FAME mixture to vials.
- Add a fixed amount of the IS Stock solution to each calibration standard.
- Dilute with heptane to a final volume.

3.4. Sample Preparation

- Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.
- Record the weight to the nearest 0.1 mg.
- Add a precise volume (e.g., 2.00 mL) of the **Methyl Petroselaidate** IS Stock solution.[\[3\]](#)
- Dilute to the mark with heptane.
- Transfer an aliquot to a GC vial for analysis.

3.5. Gas Chromatography Conditions

The following are typical GC conditions and may need to be optimized for the specific instrument and column used.

Parameter	Setting
Injector	
Injection Volume	1 µL
Injector Temperature	250°C
Split Ratio	50:1
Oven	
Initial Temperature	100°C
Initial Hold Time	1 min
Ramp Rate	10°C/min
Final Temperature	240°C
Final Hold Time	10 min
Column	
Type	Polar capillary column (e.g., Wax)
Dimensions	30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas	Helium or Hydrogen
Flow Rate	1 mL/min
Detector (FID)	
Temperature	250°C
Hydrogen Flow	40 mL/min
Air Flow	400 mL/min
Makeup Gas (N2)	25 mL/min

These conditions are based on general FAME analysis protocols and should be optimized.[\[3\]](#)

3.6. Data Analysis and Calculations

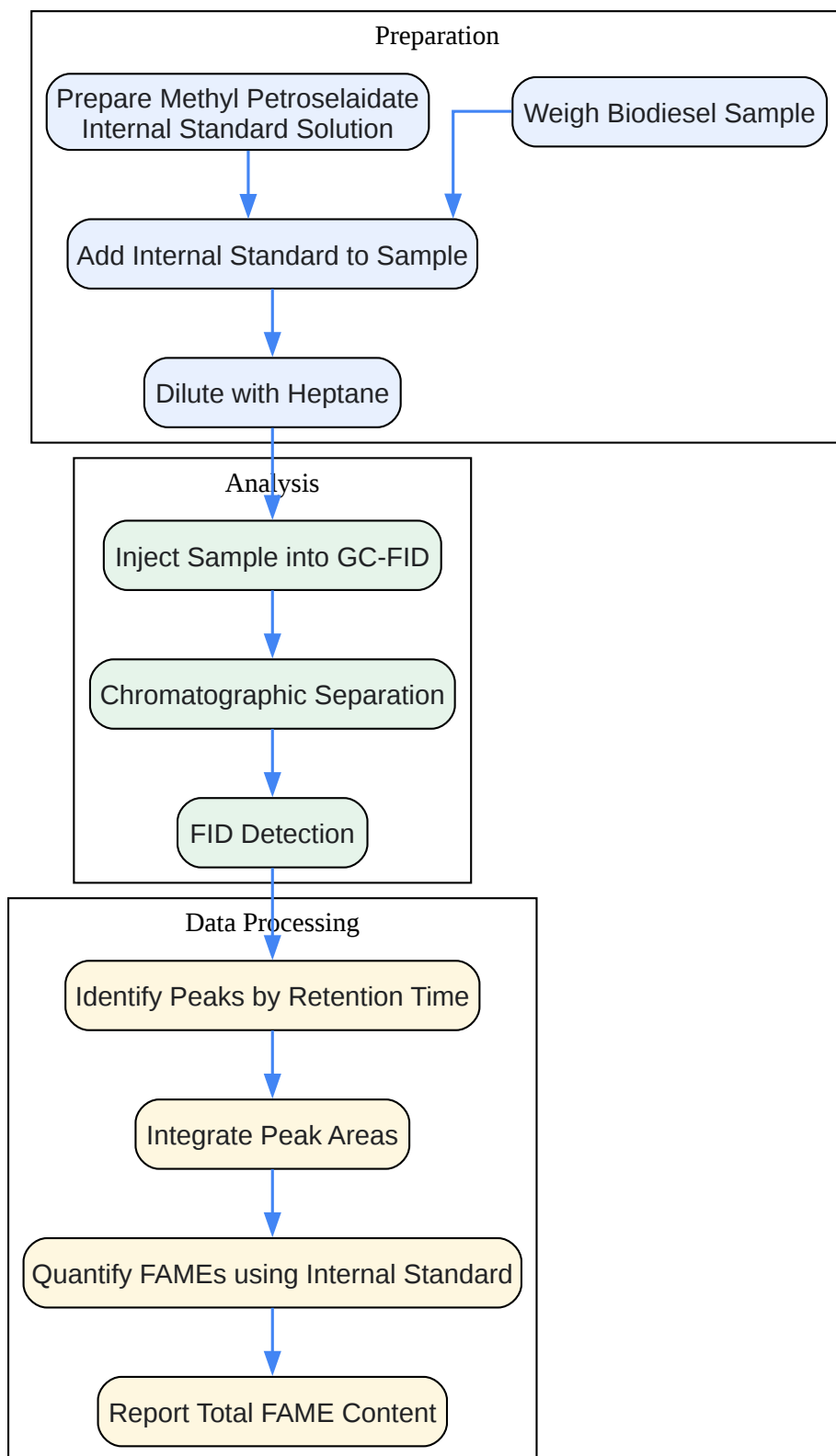
- Identification: Identify the FAME peaks in the chromatogram by comparing their retention times with those of the known standards in the FAME calibration mix. The **methyl petroselaidate** peak should be clearly resolved from other FAME peaks.
- Integration: Integrate the peak areas of all identified FAMES and the internal standard (**methyl petroselaidate**).
- Quantification: The concentration of each FAME is calculated using the following formula, which is a standard method for internal standard quantification. The total FAME content is the sum of the individual FAME concentrations.

$$CFAME = (AFAME / AIS) * (CIS * VIS) / m * 100\%$$

Where:

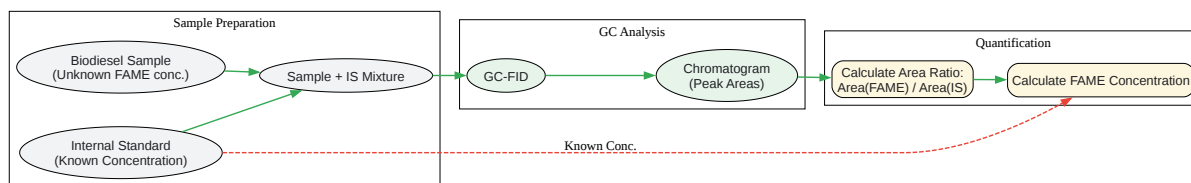
- CFAME = Concentration of the FAME (% m/m)
- AFAME = Peak area of the individual FAME
- AIS = Peak area of the internal standard (**methyl petroselaidate**)
- CIS = Concentration of the internal standard solution (mg/mL)
- VIS = Volume of the internal standard solution added (mL)
- m = Mass of the biodiesel sample (mg)

Visualizations



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Caption: Experimental workflow for biodiesel FAME analysis.



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Caption: Logic of internal standard quantification.

Conclusion

Methyl petroselaidate presents a viable, alternative internal standard for the quantitative analysis of FAMES in biodiesel by gas chromatography. Its utility is particularly pronounced when analyzing biodiesel derived from feedstocks that do not naturally contain this specific trans-isomer. The protocol detailed herein, adapted from established standards, provides a framework for its application. As with any analytical method, validation, including determination of linearity, accuracy, and precision, is crucial before implementation for routine analysis. The successful use of **methyl petroselaidate** broadens the options for internal standards, allowing for greater flexibility in biodiesel quality control.

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